4-(dodecyloxy)-N,N-dimethylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dodecyloxy)-N,N-dimethylbenzenecarboximidamide is an organic compound characterized by its unique structure, which includes a dodecyloxy group attached to a benzene ring and an N,N-dimethylcarboximidamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dodecyloxy)-N,N-dimethylbenzenecarboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(dodecyloxy)benzaldehyde, which is then converted to the corresponding nitrile.
Formation of the Carboximidamide: The nitrile is then reacted with dimethylamine under specific conditions to form the desired carboximidamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-(dodecyloxy)-N,N-dimethylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amine compounds.
Wissenschaftliche Forschungsanwendungen
4-(dodecyloxy)-N,N-dimethylbenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(dodecyloxy)-N,N-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(dodecyloxy)benzenesulfinic acid
- 2,3,4-tris(dodecyloxy)benzenesulfonic acid
- 4-(dodecyloxy)benzaldehyde
Uniqueness
4-(dodecyloxy)-N,N-dimethylbenzenecarboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not possible with similar compounds.
Eigenschaften
Molekularformel |
C21H36N2O |
---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
4-dodecoxy-N,N-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C21H36N2O/c1-4-5-6-7-8-9-10-11-12-13-18-24-20-16-14-19(15-17-20)21(22)23(2)3/h14-17,22H,4-13,18H2,1-3H3 |
InChI-Schlüssel |
RIFYEPOKYJRICA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=N)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.